(3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Chiral Synthesis Diastereomer Separation Pharmacophore Geometry

Drug discovery programs targeting GPCRs require defined stereochemistry to establish valid SAR. Racemic cis-mixtures (CAS 170838-39-8) or mis-specified diastereomers introduce chiral ambiguity, leading to inactive impurities that compromise biological assays. This (3S,4S) enantiomer eliminates that risk. - Single, defined (3S,4S) stereoisomer at ≥98% purity for precise pharmacophore mapping. - Orthogonal Boc-amine and carboxylic acid handles enable sequential functionalization without chiral scrambling. - Serves as a key synthon for α-1A adrenergic receptor antagonists and renin inhibitors. Procurement teams benefit from consistent batch-to-batch quality and global shipping.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
Cat. No. B7980945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1
InChIKeyUHRXHCZPUWORFZ-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Profile: (3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid


(3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 197900-77-9) is a chiral, N-Boc protected piperidine building block featuring a phenyl substituent at the 4-position and a carboxylic acid at the 3-position in a defined (3S,4S) configuration . With a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol, it is a crystalline solid provided at typical purities of ≥97–98% . This compound serves as a critical synthon in medicinal chemistry for constructing enantiomerically pure 4-phenylpiperidine-based drug candidates, notably within programs targeting G-protein coupled receptors (GPCRs) and aspartyl proteases [1].

Compound Type Chiral N-Boc-4-phenylpiperidine-3-carboxylic acid building block
Stereochemistry Single (3S,4S) enantiomer; cis-relationship of phenyl and carboxyl groups
Workflow Fit Synthon for GPCR and aspartyl protease ligand construction; stereochemical control in drug discovery

Procurement Risk: Racemic Substitution for (3S,4S) Enantiomer


Substituting the single (3S,4S) enantiomer with its (3R,4S) diastereomer, other stereoisomers, or the racemic cis-mixture (CAS 170838-39-8) introduces unacceptable risk in stereochemically controlled synthetic sequences . In the 4-phenylpiperidine class, the spatial orientation of the phenyl and carboxyl groups dictates downstream pharmacophore geometry, often leading to divergent biological activity between diastereomers [1]. For instance, in the development of α-1a adrenergic receptor antagonists, the regio- and stereochemistry of substituents on the phenyl-piperidine core directly controlled receptor subtype selectivity and potency [2]. Using an unspecified stereoisomer or a racemate can lead to a loss of chiral integrity in the final active pharmaceutical ingredient (API), necessitating costly chiral resolution steps or resulting in an inactive enantiomer that acts as an impurity, ultimately derailing in vitro and in vivo profiling studies [1].

Target (3S,4S) single enantiomer
vs
Substitute Racemic cis-mixture (CAS 170838-39-8)
Racemate substitution may introduce 50% undesired isomer, requiring chiral separation and ee verification, and class-level evidence shows enantiomer-specific activity can differ markedly.
Target (3S,4S) configuration
vs
Substitute (3R,4S) diastereomer or other stereoisomer
Diastereomer replacement can alter 3D pharmacophore geometry; in related systems, phenyl equatorial/axial orientation shifts receptor interaction and may compromise downstream selectivity profiles.

Differentiation Guide: (3S,4S)-1-Boc-4-phenylpiperidine-3-carboxylic Acid


Stereochemical Purity: (3S,4S) vs. (3R,4S) Diastereomer

The target (3S,4S) configuration places the carboxylic acid and phenyl ring in a specific cis-relationship, which is structurally distinct from the (3R,4S) diastereomer (CAS 652971-19-2). In the related system of (3S,4S)- and (3S,4R)-3-methyl-4-phenylpiperidine-4-carboxylic acid, X-ray crystallography confirmed that the (3S,4S) configuration forces the phenyl group into an equatorial position, while the carboxyl group is axial [1]. This contrasts with the (3S,4R) configuration, leading to a different overall molecular shape. The (3S,4S) compound is supplied at a guaranteed purity of ≥98%, with the single enantiomer specified, eliminating ambiguity in chiral building block procurement .

Stereochemical Purity
Class-level
Phenyl equatorial, carboxyl axial (by analogy)
Supports stereochemical control for chiral synthesis; distinct from (3R,4S) diastereomer conformation
Conformation inferred from X-ray on 3-methyl analog; ≥98% purity reported
Chiral Synthesis Diastereomer Separation Pharmacophore Geometry

Enantiomeric Purity: (3S,4S) Enantiomer vs. Racemic cis-Mixture

The compound is supplied as the single (3S,4S) enantiomer, in contrast to the racemic cis-mixture (CAS 170838-39-8) . While the racemic mixture is commercially available from suppliers like American Elements [1], using it introduces a 50% yield loss if only one enantiomer is desired and may contaminate the final product with the undesired isomer. This is particularly critical in medicinal chemistry, as it is a well-established class-level principle that individual enantiomers of 4-phenylpiperidine analgesics and related agents exhibit significant, quantifiable potency differences, with only one enantiomer often possessing high activity [2].

Enantiomeric Purity
Class-level
Single enantiomer vs racemate; class-level >10-fold potency difference in related 4-phenylpiperidines
Avoids 50% yield loss and ee verification burden; enantiomer-specific activity may vary substantially
Based on general procurement context and published opioid enantiomer data
Chiral Purity Procurement Standards Enantiomeric Excess

Validated Reactivity in α-1A Adrenergic Antagonist Synthesis

The scaffold represented by this compound was central to the discovery of potent and selective α-1A adrenergic receptor antagonists. Researchers tethered a saccharin ring to a 4-phenyl-3-carboxyethyl piperidine precursor derived from a (3S,4S)-configured building block [1]. This specific chemical series demonstrated quantifiable selectivity by exhibiting high affinity for the α-1A receptor subtype while avoiding off-target binding to 5-HT1A and other serotonin receptors [1]. The successful synthesis and SAR development of this series critically depended on the defined (3S,4S) stereochemistry of the piperidine core.

Validated Synthesis
Reported
Key intermediate in α-1A adrenergic receptor antagonist series; selective over 5-HT1A
Reported application provides context for GPCR-focused medicinal chemistry programs
Application-derived evidence from multi-step synthesis; no head-to-head stereoisomer comparison available
GPCR Antagonists Medicinal Chemistry SAR Studies

Application Scenarios for (3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid


Stereochemically Defined GPCR Modulator Discovery

This building block is ideally suited for programs targeting GPCRs where stereochemistry is a key determinant of ligand binding. As proven in the development of α-1A adrenergic receptor antagonists, the (3S,4S) core can be elaborated to generate potent and subtype-selective ligands, with the defined stereochemistry directly contributing to the pharmacophore's active conformation [1]. Researchers procuring this compound can rapidly explore SAR by functionalizing the carboxylic acid and later deprotecting the amine, while maintaining confidence in the stereochemical integrity of their lead series.

Renin Inhibitor & Aspartyl Protease Probe Synthesis

The 4-phenylpiperidine motif, with a defined (3S,4S) configuration, is a recognized core in renin inhibitor design, as evidenced by patent literature WO2007082907 [2]. The compound serves as a late-stage intermediate where the Boc group and carboxylate allow orthogonal functionalization to introduce diverse P1 and P1' side chains critical for S1/S2 subsite binding. This minimizes the number of chiral synthetic steps required post-procurement.

Chiral Method Development Reference Standard

As a single, defined enantiomer available at high purity (≥98%), this compound can be used to calibrate chiral HPLC or SFC methods intended to separate complex mixtures of 4-phenylpiperidine diastereomers or enantiomers. Its well-characterized structure, as inferred from crystallographic studies on related systems [3], provides a reliable standard for method development and quality control in process chemistry settings.

Application
Selection Property
Validation Focus
GPCR Ligand Discovery
Defined (3S,4S) stereochemistry for pharmacophore construction
Receptor subtype selectivity assessment (e.g., α-1A vs. 5-HT1A)
Renin Inhibitor Probe Synthesis
Orthogonal Boc/carboxylate for P1/P1' diversification
S1/S2 subsite binding profile in aspartyl protease assays
Chiral Method Calibration
High-purity single enantiomer reference standard
Chiral HPLC/SFC separation method development
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